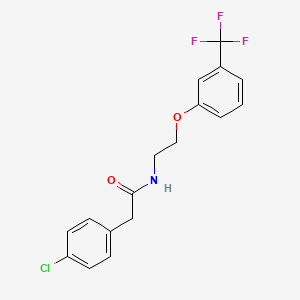
(2R)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid is a chemical compound that is commonly used in scientific research. It is also known by its chemical formula C8H14O3 and is a chiral molecule. The compound has gained significant attention due to its potential application in the field of medicine and drug development.
作用機序
The mechanism of action of (2R)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. The compound has been shown to increase the activity of GABA receptors and decrease the activity of glutamate receptors, leading to a reduction in neuronal excitability.
Biochemical and Physiological Effects
(2R)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid has been shown to have several biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. The compound also has neuroprotective properties and has been shown to protect against neuronal damage caused by oxidative stress and inflammation.
実験室実験の利点と制限
One of the main advantages of using (2R)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid in lab experiments is its high potency and selectivity. The compound has been shown to have a high affinity for certain receptors in the brain, making it a valuable tool for studying the activity of these receptors. However, one of the limitations of using the compound is its potential toxicity. High doses of the compound have been shown to cause liver damage in animal models, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on (2R)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid. One area of research is the development of new drugs based on the compound. Researchers are exploring the use of the compound as a starting point for the development of new anticonvulsant and neuroprotective drugs. Another area of research is the study of the compound's effects on other neurotransmitter systems in the brain. Researchers are investigating the potential use of the compound in the treatment of other neurological disorders such as depression and anxiety.
Conclusion
In conclusion, (2R)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid is a valuable tool for scientific research. The compound has potential applications in the field of medicine and drug development, particularly in the treatment of epilepsy and neurodegenerative diseases. While the compound has several advantages for use in lab experiments, researchers must also be mindful of its potential toxicity. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of neurological disorders.
合成法
The synthesis of (2R)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid involves several steps. The first step involves the reaction of 4,4-Dimethyloxolane with ethyl diazoacetate in the presence of a catalyst such as copper (I) iodide. The resulting product is then hydrolyzed with sodium hydroxide to give the desired compound.
科学的研究の応用
(2R)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid has been extensively studied for its potential application in the field of medicine. It has been shown to have anticonvulsant activity and can be used to treat epilepsy. The compound also has neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(2R)-2-(4,4-dimethyloxolan-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-6(8(10)11)7-4-9(2,3)5-12-7/h6-7H,4-5H2,1-3H3,(H,10,11)/t6-,7?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEMQWNMZCAZCI-ULUSZKPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(CO1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CC(CO1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

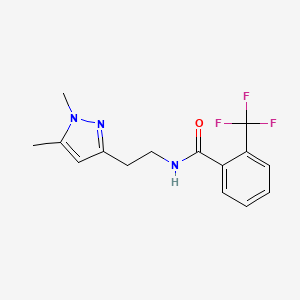
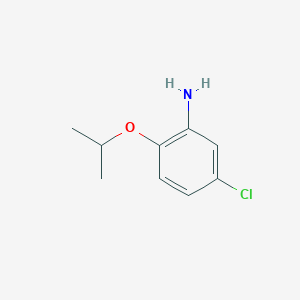
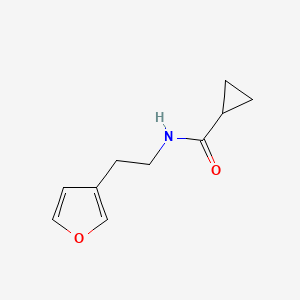
![Ethyl 3-[3,5-bis(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoate](/img/structure/B2933208.png)


![N-(2-bromophenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2933212.png)
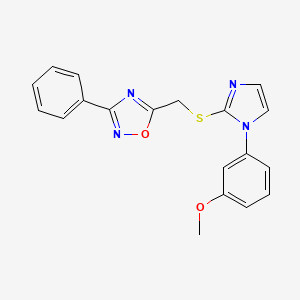
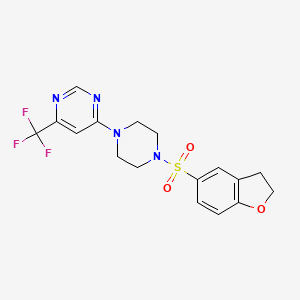
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)butyramide](/img/structure/B2933218.png)
![3-(1,3-benzothiazol-2-yl)-4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]but-3-enoic acid](/img/structure/B2933220.png)
![Ethyl 4-[2-(4-amino-3-methyl-1H-pyrazol-1-yl)propanoyl]piperazine-1-carboxylate hydrochloride](/img/structure/B2933221.png)
![N-[(2-chlorophenyl)methyl]-6-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B2933222.png)
